Product packaging for 2-Amino-1-cyclopentene-1-carbonitrile(Cat. No.:CAS No. 2941-23-3)

2-Amino-1-cyclopentene-1-carbonitrile

Cat. No.: B031213
CAS No.: 2941-23-3
M. Wt: 108.14 g/mol
InChI Key: NSMYBPIHVACKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Chemical Compound's Significance in Chemical Sciences

2-Amino-1-cyclopentene-1-carbonitrile, a molecule with the chemical formula C₆H₈N₂, holds considerable importance as a versatile intermediate and building block in organic synthesis. guidechem.comfishersci.fi Its unique structure, featuring a cyclopentene (B43876) ring functionalized with both an amino and a carbonitrile group, allows for a wide range of chemical transformations. guidechem.com This makes it a valuable precursor in the synthesis of diverse organic compounds, including those with potential applications in pharmaceuticals, agrochemicals, and dyestuffs. fishersci.fithermofisher.comchemicalbook.com The reactivity of its functional groups enables the introduction of further molecular complexity, positioning it as a key component in the development of novel molecules. guidechem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
CAS Number 2941-23-3
Appearance Off-white Solid
Solubility Slightly soluble in water. fishersci.fifishersci.es

This table is interactive. You can sort and filter the data.

Historical Context of Research on this compound and Related Cyclopentene Derivatives

Research into cyclopentene derivatives has a long history, with the parent compound, cyclopentene, first being synthesized in 1893. wikipedia.org Over the decades, the synthesis and reactions of various substituted cyclopentenes have been explored, driven by their presence in natural products and their potential as synthetic intermediates. nih.gov Early research often focused on fundamental reactions and the preparation of simple derivatives. For instance, studies from the mid-20th century investigated the creation of fluorinated derivatives of cyclopentene. acs.org The development of new synthetic methods, such as the vinylcyclopropane-cyclopentene rearrangement, expanded the accessibility of these five-membered rings. wikipedia.org More complex syntheses, like those of various cyclopentane (B165970) derivatives, were being reported in academic journals by the late 1950s. oup.com The specific compound, this compound, has more recently emerged as a valuable tool for chemists, with its synthesis from readily available starting materials like adiponitrile (B1665535) being a key development. chemicalbook.com

Contemporary Research Landscape and Emerging Trends for this compound

Current research on this compound is vibrant and focused on leveraging its synthetic utility. A significant trend is its use in the construction of complex molecular architectures. For example, it serves as a reagent in the synthesis of tacrine-huperzine A hybrids, which are investigated as acetylcholinesterase inhibitors. chemicalbook.com This highlights its role in medicinal chemistry and drug discovery.

Furthermore, the broader field of cyclopentene synthesis is continually evolving. Modern synthetic methods, such as electrochemically induced intermolecular (3+2) annulation, are being developed to create highly decorated cyclopentene and cyclopentane frameworks under mild conditions. nih.gov These advanced techniques offer high efficiency, broad substrate scope, and excellent functional group tolerance, paving the way for the synthesis of a vast library of novel cyclopentene derivatives. nih.gov Research is also focused on the gram-scale synthesis of these compounds, demonstrating their potential for practical applications. nih.gov

Scope and Objectives of the Research Outline for this compound

The primary objective of ongoing research involving this compound is to fully exploit its synthetic potential. guidechem.com Key areas of investigation include:

Exploration of its reactivity: Understanding the full range of chemical transformations possible with its amino and nitrile functional groups.

Development of novel synthetic routes: Devising more efficient and sustainable methods for its preparation and for the synthesis of its derivatives. A known synthesis method involves the reaction of adiponitrile with potassium tert-butylate in toluene (B28343). chemicalbook.com

Application in the synthesis of bioactive molecules: Utilizing it as a key building block for creating new pharmaceutical agents and other biologically active compounds.

Investigation of its role in materials science: Exploring its potential use in the development of new polymers and functional materials.

The overarching goal is to establish this compound as a readily accessible and versatile tool for chemists across various disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B031213 2-Amino-1-cyclopentene-1-carbonitrile CAS No. 2941-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminocyclopentene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMYBPIHVACKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301874
Record name 2-Aminocyclopent-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-23-3
Record name 2-Amino-1-cyclopentene-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-cyclopentene-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2941-23-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminocyclopent-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminocyclopent-1-ene-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Cyclopentene-1-carbonitrile, 2-amino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-1-CYCLOPENTENE-1-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54887V9PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of 2 Amino 1 Cyclopentene 1 Carbonitrile

Established Synthetic Routes to 2-Amino-1-cyclopentene-1-carbonitrile

The primary and most well-established method for synthesizing this compound is the intramolecular cyclization of adiponitrile (B1665535), known as the Thorpe-Ziegler reaction. wikipedia.orglscollege.ac.in Alternative approaches, though less direct, have also been considered.

The Thorpe-Ziegler reaction is an intramolecular base-catalyzed condensation of a dinitrile. wikipedia.orglscollege.ac.in In this reaction, adiponitrile undergoes cyclization to form a cyclic imine, which then tautomerizes to the more stable enamine product, this compound. mdpi.com The process is driven by the formation of a five-membered ring, which is thermodynamically favorable. High-dilution conditions are often necessary to promote the intramolecular reaction over competing intermolecular polymerization. A typical procedure involves heating adiponitrile in a solvent like toluene (B28343) with a base such as potassium tert-butoxide, resulting in high yields of the desired product. chemicalbook.com Upon completion, the reaction is quenched, and the product is isolated as a solid. chemicalbook.com

While the Thorpe-Ziegler cyclization is the most common route, other synthetic strategies can be conceptualized. One potential alternative involves the use of cyclopentanone (B42830) derivatives. For instance, a modified Strecker synthesis could theoretically be employed, though this would likely require a subsequent dehydrogenation step, adding complexity to the process. Multicomponent reactions, which combine several reactants in a single step, also present a possible, though less reported, avenue for synthesizing this class of compounds. researchgate.net Another approach could start from pre-existing cyclopentene (B43876) structures, introducing the amino and nitrile groups through subsequent functionalization steps.

Mechanistic Investigations of this compound Synthesis

The mechanism of the Thorpe-Ziegler reaction has been a subject of study to optimize reaction conditions and understand its intricacies.

The choice of base is critical in the Thorpe-Ziegler reaction as it initiates the deprotonation of the α-carbon to a nitrile group, forming a nucleophilic carbanion. mdpi.com This carbanion then attacks the other nitrile group intramolecularly, leading to the cyclized product. mdpi.comwikipedia.org Various bases can be used, with their strength and steric hindrance influencing reaction rates and yields.

Table 1: Comparison of Base Catalysts in Thorpe-Ziegler Cyclization

Base/CatalystTypical SolventReaction ConditionsReported YieldReference
Potassium tert-butoxide (t-BuOK)Toluene65-80°C, 8 hours85% chemicalbook.com
Sodium ethoxide (EtONa)Ethanol (B145695)HeatingReported as effective mdpi.com
Sodium Hydride (NaH)Toluene/XyleneHeatingCommonly used nih.gov

The reaction mechanism is generally understood to proceed through these steps:

Deprotonation: A base abstracts a proton from the carbon alpha to one of the nitrile groups. mdpi.com

Intramolecular Attack: The resulting carbanion acts as a nucleophile, attacking the carbon of the second nitrile group. mdpi.comwikipedia.org

Cyclization: A five-membered imine ring is formed. mdpi.com

Tautomerization: The intermediate imine rapidly tautomerizes to the more stable β-enaminonitrile structure. mdpi.com

For the synthesis of the parent compound, this compound, there are no stereocenters, so stereoisomers are not a concern. nih.gov However, if substituted adiponitriles are used, the cyclization can lead to chiral centers. In such cases, the reaction may produce a mixture of diastereomers. The stereoselective synthesis of substituted cyclopentane (B165970) derivatives often requires more complex, multi-step approaches involving chiral auxiliaries or catalysts to control the stereochemical outcome. nih.gov

Advanced Synthetic Strategies for this compound Derivatives

The core structure of this compound serves as a scaffold for creating a variety of derivatives. These advanced strategies enable the synthesis of compounds with diverse functionalities. β-enaminonitriles are versatile reagents for the synthesis of various heterocyclic compounds. acs.org

Table 2: Examples of Advanced Synthetic Strategies for Derivatives

StrategyDescriptionPotential ProductsReference
Heterocyclic SynthesisUsing β-enaminonitriles as building blocks for more complex ring systems.Pyrimidines, Pyrazoles, Pyridines acs.orgrsc.orgnih.gov
Palladium-Catalyzed C-H AdditionIntramolecular cyclization of indole (B1671886) derivatives bearing nitrile groups to form fused polycyclic indoles.Fused Polycyclic Indoles nih.gov
On-Surface SynthesisIntermolecular coupling and intramolecular cyclization of aryl nitriles on a metal surface (e.g., Au(111)).Diazapyrene core structures rsc.org

These methods highlight the utility of the enaminonitrile moiety in constructing complex molecular architectures, which is a significant area of research in organic synthesis. researchgate.netresearchgate.net

Preparation of N-alkylated 2-Amino-1-cyclopentene-1-carbodithioic Acids

The synthesis of N-alkylated derivatives of 2-amino-1-cyclopentene-1-carbodithioic acid, a close relative of the title compound, expands the chemical space accessible from this structural motif. A key approach involves the direct alkylation of the nitrogen atom, which can be achieved through various methods.

One established method for preparing N-substituted 2-amino-cyclopent-1-ene-1-dithiocarboxylic acids involves reacting the parent compound with alkylating agents. guidechem.com General principles of N-alkylation of amino acids often utilize a base to deprotonate the amino group, followed by nucleophilic attack on an alkyl halide. chemicalbook.com For instance, sodium hydride can be used as a base in conjunction with an alkyl iodide to introduce an alkyl group onto the nitrogen. chemicalbook.com Another common strategy is reductive amination, where an amine reacts with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine. libretexts.org These fundamental reactions provide a framework for the synthesis of a diverse library of N-alkylated derivatives.

A novel preparation for 2-alkylamino-1-cyclopentene-1-dithiocarboxylic acids has been specifically reported, highlighting the interest in these particular structures. libretexts.org

Synthesis of 2-Amino-1-cyclopentene-1-dithiocarboxylic Acid (ACDA) and its Derivatives

2-Amino-1-cyclopentene-1-dithiocarboxylic acid (ACDA) is a significant derivative that serves as a versatile chelating agent, particularly in coordination chemistry. chemistrysteps.com The synthesis of ACDA and its N- or S-alkylated derivatives can be accomplished by reacting methylsilicon(IV) chloride (MeSiCl₃) with the sodium salt of ACDA or its corresponding alkylated forms. chemistrysteps.com These reactions can be performed in different molar ratios, such as 1:1 or 1:2, to yield distinct organosilicon complexes. chemistrysteps.com

The coordination behavior of ACDA with transition metal ions like Ni²⁺, Pd²⁺, and Pt²⁺ has been studied using ab initio calculations. researchgate.net These studies indicate a preference for an (S,S) coordination mode over an (N,S) mode, a preference driven by a combination of geometric constraints and electron distribution within the resulting complex. researchgate.net The acidity constants of ACDA and its derivatives have also been determined spectrophotometrically, providing crucial data for understanding their chemical behavior in solution. wikipedia.org

Derivatization of the Carbonitrile Moiety in this compound

The carbonitrile (-C≡N) group in this compound is a reactive handle for a wide range of chemical transformations, allowing for the synthesis of various functionalized molecules. researchgate.net The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com

Common derivatizations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.orgpressbooks.pub This converts the cyano group into a carboxyl group, fundamentally altering the molecule's properties.

Reduction to Amines: The carbonitrile can be reduced to a primary amine (R-CH₂NH₂). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.orglibretexts.org Catalytic hydrogenation, using catalysts such as Raney nickel or palladium, also achieves this reduction. wikipedia.orglibretexts.org

Reduction to Aldehydes: By using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H), the reduction can be stopped at the aldehyde stage. wikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method to achieve this conversion. wikipedia.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine salt yields a ketone. libretexts.orgchemistrysteps.comlibretexts.org

These reactions are summarized in the table below.

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
ReductionLiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)
ReductionDIBAL-H (milder)Aldehyde (-CHO)
Organometallic AdditionGrignard (R-MgX) or Organolithium (R-Li), then H₃O⁺Ketone (-C(=O)R)

Incorporation of Deuterium (B1214612) into this compound Structures

Deuterium labeling is a valuable tool in mechanistic studies and metabolic research. For structures like this compound, which is an enamine, deuterium can be incorporated efficiently. An established method involves catalysis by a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), in the presence of a deuterium source like acetone-d₆. libretexts.org The catalyst promotes the formation of a deuterated ammonium (B1175870) ion, which then facilitates the deuteration of the enamine. libretexts.org

Alternatively, the nitrile group itself can be a target for deuteration. A practical method for the synthesis of α,α-dideuterio amines involves the reductive deuteration of nitriles using bench-stable sodium dispersions and deuterated ethanol (EtOD-d₁). organic-chemistry.org This single-electron transfer process offers an efficient route to introduce two deuterium atoms at the carbon adjacent to the nitrogen. organic-chemistry.org

Yield Optimization and Process Scalability in this compound Production

The efficient and scalable synthesis of this compound is crucial for its application as a raw material and intermediate in various fields, including pharmaceuticals and dyestuffs. fishersci.fi A prominent and high-yielding synthetic route is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile.

A well-documented procedure involves the treatment of adiponitrile with a strong base in an appropriate solvent. chemicalbook.com Specifically, using potassium tert-butoxide (t-BuOK) as the base in toluene has proven effective. The reaction is typically conducted under an inert atmosphere to prevent side reactions.

Optimized Synthesis Parameters:

Parameter Value/Condition
Starting Material Adiponitrile
Base Potassium tert-butylate (t-BuOK)
Solvent Toluene
Temperature 65–80 °C
Reaction Time 8 hours
Atmosphere Inert (Nitrogen)

| Reported Yield | 85% chemicalbook.com |

This method is advantageous for its high yield and the use of readily available starting materials, making it a strong candidate for process scalability. The workup typically involves quenching the reaction with water, followed by filtration and washing of the solid product, resulting in a high-purity off-white solid. chemicalbook.com

Reactivity and Transformation of 2 Amino 1 Cyclopentene 1 Carbonitrile

Nucleophilic and Electrophilic Reactivity

The reactivity of 2-Amino-1-cyclopentene-1-carbonitrile is characterized by the interplay of its electron-donating amino group and electron-withdrawing nitrile group, which are in conjugation through a carbon-carbon double bond. This arrangement confers both nucleophilic and electrophilic properties to the molecule.

The carbon atom of the nitrile group is electrophilic, a characteristic enhanced by the electronegativity of the nitrogen atom and resonance effects that can place a positive charge on this carbon. libretexts.org This makes it susceptible to attack by nucleophiles. Conversely, the presence of the amino group and the pi-system of the double bond can act as nucleophilic centers. The nitrogen atom of the amino group possesses a lone pair of electrons, making it a potential site for electrophilic attack.

The dual reactivity allows the molecule to participate in a wide range of reactions. For instance, electrophilic-nucleophilic reactions are fundamental in many biological systems and can lead to the formation of covalent bonds between an electrophile and an endogenous nucleophile. beyondbenign.org The principles of "like reacts with like" often apply, where hard electrophiles tend to react with hard biological nucleophiles, and soft electrophiles with soft nucleophiles. beyondbenign.org

Reactions Involving the Nitrile Group

The carbonitrile (C≡N) group in this compound is a versatile functional group that can undergo a variety of transformations. ebsco.com

Hydrolysis: Nitriles can be hydrolyzed to produce carboxylic acids. chemistrysteps.compressbooks.pub This reaction can be catalyzed by either acid or base. chemistrysteps.com In an acidic medium, the reaction proceeds through an amide intermediate. libretexts.orgpressbooks.pub The protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. pressbooks.pub

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.comchemistrysteps.compressbooks.pub This reaction involves the addition of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org Milder reducing agents, such as DIBAL-H, can reduce the nitrile to an aldehyde. pressbooks.pub

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can react with nitriles to form ketones. chemistrysteps.compressbooks.pub The carbon-based nucleophile attacks the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields the ketone. libretexts.orglibretexts.org

Table 1: Key Reactions of the Nitrile Group

Reaction TypeReagent(s)Product
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic Acid
Reduction (Strong)LiAlH₄, then H₂OPrimary Amine
Reduction (Mild)DIBAL-H, then H₂OAldehyde
Grignard ReactionRMgX, then H₃O⁺Ketone

Reactions Involving the Amine Group

The primary amine group (-NH₂) in this compound is a key nucleophilic center and can participate in several important chemical reactions.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.

Schiff Base Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is often catalyzed by acid and involves the formation of a carbon-nitrogen double bond. Schiff bases and their metal complexes are significant in various biological systems and as catalysts. omicsonline.org

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the nitrogen atom displaces the halide ion from the alkyl group.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and they involve the formation of two new bonds in a single step. acs.org The double bond in the cyclopentene (B43876) ring of this compound makes it a potential candidate for participating in such reactions.

One of the most common types of cycloaddition is the [2+2] photocycloaddition, which involves the reaction of two olefins, with one being excited by light, to form a cyclobutane (B1203170) ring. acs.org Another important class is the [3+2] cycloaddition, which can proceed through a one-step mechanism even with polar reagents. mdpi.com

Annulation strategies often utilize building blocks with multiple functional groups to construct new rings onto an existing scaffold. The presence of the amino and nitrile groups in this compound provides handles for such ring-forming reactions, allowing for the synthesis of more complex, fused heterocyclic systems.

Coordination Chemistry and Ligand Derivatives

The amino and nitrile groups of this compound and its derivatives can act as ligands, binding to metal ions to form coordination complexes. wikipedia.org Amino acids, which also contain amino and carboxyl groups, are well-known for forming stable chelate complexes with transition metals. wikipedia.org

Complexation with Transition Metals (e.g., Ni(II), Pd(II), Cu(II))

Transition metals such as nickel(II), palladium(II), and copper(II) readily form complexes with ligands containing nitrogen and oxygen donor atoms. omicsonline.orgmdpi.com The amino group of this compound derivatives can coordinate to these metal centers. The nitrile group can also participate in coordination, or it can be hydrolyzed to a carboxylic acid, providing an additional coordination site.

The formation of these metal complexes can significantly alter the reactivity and properties of the organic ligand. For instance, copper(II) complexes with amino acid ligands have been studied for their biological activity. nih.gov Similarly, palladium(II) complexes with amino acid-derived ligands have been investigated as catalysts in cross-coupling reactions. mdpi.com

Structural Characterization of Metal Complexes

The structures of metal complexes are typically elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is useful for identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, such as the N-H and C≡N stretching bands. researchgate.net

UV-Visible Spectroscopy: Electronic transitions within the complex, including d-d transitions and charge transfer bands, provide information about the geometry of the metal center. uobaghdad.edu.iq For example, octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes, respectively, have been proposed based on UV-vis and magnetic data. researchgate.net

Mass Spectrometry: This helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition. uobaghdad.edu.iq

Thermal Analysis (TGA/DTA): Thermogravimetric analysis provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. uobaghdad.edu.iq

Ligand Dynamics and Stereochemical Nonrigidity in Metal Complexes

A comprehensive review of scientific literature reveals a notable absence of specific research on the ligand dynamics and stereochemical nonrigidity of metal complexes incorporating this compound. While the study of dynamic phenomena in coordination compounds is a significant area of inorganic chemistry, dedicated investigations into the fluxional behavior or stereochemical nonrigidity of complexes containing this particular enaminonitrile ligand appear to be unreported in publicly accessible research.

The dynamic behavior of metal complexes, often investigated using techniques like variable-temperature NMR spectroscopy, provides crucial insights into the mechanisms of intramolecular rearrangements, such as ligand rotation, inversion at the metal center, or the interchange of coordinated and uncoordinated donor atoms. researchgate.netnih.govnih.gov These processes, collectively known as fluxionality or stereochemical non-rigidity, are fundamental to understanding the reactivity and catalytic potential of metal complexes. ilpi.comscribd.comspjainsasaram.co.inslideserve.com

In principle, metal complexes of this compound could exhibit several types of dynamic behavior. For instance, if the ligand coordinates to a metal center in a bidentate fashion through both the amino and cyano groups, restricted rotation around the C1-C2 bond or the metal-ligand bonds could be possible. Furthermore, depending on the coordination geometry and the nature of the metal, processes such as Berry pseudorotation in five-coordinate complexes or other forms of structural rearrangements could be envisaged. ilpi.com

However, without experimental data from techniques such as variable-temperature NMR studies, any discussion of specific dynamic processes for metal complexes of this compound would be purely speculative. mdpi.comresearchgate.netnih.gov Such studies would be essential to determine the energy barriers and mechanisms of any potential intramolecular exchange processes.

Similarly, there is no available research on the stereochemical nonrigidity of these specific complexes. Stereochemically non-rigid molecules are those that can interconvert between different, yet chemically equivalent, structures. spjainsasaram.co.inyoutube.com The absence of research in this area for this compound complexes means that there is no information on whether they maintain a rigid structure in solution or undergo rapid intramolecular rearrangements.

Future research in this area would be valuable to elucidate the coordination chemistry of this ligand and to explore the potential for its metal complexes to exhibit interesting dynamic and stereochemical properties. Such investigations would contribute to a deeper understanding of the behavior of β-enaminonitrile ligands in the coordination sphere of various metals. isnra.net

Spectroscopic Characterization and Structural Elucidation of 2 Amino 1 Cyclopentene 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2-amino-1-cyclopentene-1-carbonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons present.

The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the cyclopentene (B43876) ring appear at specific ppm values, which can be compared to known values for similar structures like cyclopentene. chemicalbook.com The amino group protons (NH₂) typically exhibit a broad signal, and its chemical shift can be solvent-dependent. The integration of the peak areas in the ¹H NMR spectrum confirms the ratio of the number of protons in different environments.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related cyclopentene derivative shows signals for the vinyl, allylic, and homoallylic protons at approximately 5.73 ppm, 2.30 ppm, and 1.82 ppm, respectively. chemicalbook.com In this compound, the presence of the amino and nitrile groups would be expected to shift these values.

Table 1: Representative ¹H NMR Data for a Cyclopentene Ring Structure

Proton Type Approximate Chemical Shift (ppm)
Vinylic5.73
Allylic2.30
Homoallylic1.82

Note: This data is for a general cyclopentene structure and serves as a reference. Actual chemical shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. pressbooks.pub Unlike ¹H NMR, the peak areas in a standard ¹³C NMR spectrum are not directly proportional to the number of carbon atoms. pressbooks.pub However, the chemical shift range is much wider, typically leading to a distinct peak for each unique carbon atom. pressbooks.pub

For this compound, the ¹³C NMR spectrum would show signals for the five carbons of the cyclopentene ring and the carbon of the nitrile group. The carbons attached to the amino group and the nitrile group (C1 and C2 of the double bond) would have characteristic chemical shifts due to the electron-withdrawing and electron-donating effects of these substituents. The nitrile carbon itself would appear at a distinct downfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

Carbon Type Typical Chemical Shift Range (ppm)
C=C (Alkene)100 - 150
C≡N (Nitrile)110 - 125
CH₂ (Aliphatic)10 - 50

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the detailed conformation and connectivity of molecules.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in assigning the signals of the cyclopentene ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about protons that are close to each other in space, regardless of whether they are on adjacent carbons. nih.gov These techniques are crucial for determining the three-dimensional structure and preferred conformation of the cyclopentene ring. For example, NOESY experiments can help establish the relative orientation of substituents on the ring. nih.gov

These 2D NMR experiments are instrumental in understanding the spatial arrangement of the atoms in this compound, which can exist in different conformations. researchgate.net

Heteronuclear NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) , are used to correlate the signals of different nuclei, most commonly ¹H and ¹³C.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the carbons of the double bond that are substituted with the amino and nitrile groups.

These techniques are invaluable for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its potential complexes. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a GC-MS analysis of this compound, the compound is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (108.14 g/mol ). nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion, can provide clues about the structure of the molecule. For instance, the loss of the amino group or the nitrile group would result in characteristic fragment ions. A known GC-MS analysis shows a top peak at m/z 107 and a second highest peak at m/z 108, which corresponds to the molecular ion. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Weight108.14 g/mol nih.gov
Top Peak (m/z)107 nih.gov
2nd Highest Peak (m/z)108 nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally fragile molecules like this compound. In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a highly charged capillary, generating charged droplets. As the solvent evaporates, the analyte molecules become gaseous ions, which are then guided into the mass analyzer. nih.govwiley-vch.de

For this compound, with a molecular weight of 108.14 g/mol , ESI-MS analysis reveals a prominent peak at m/z 109, which corresponds to the protonated molecule [M+H]⁺. chemicalbook.com This observation is consistent with the expected behavior of amino compounds in the positive ion mode of ESI-MS, where the basic amino group readily accepts a proton. The detection of the [M+H]⁺ ion confirms the molecular weight of the compound. chemicalbook.comresearchgate.net The ESI-MS technique is particularly useful for confirming the successful synthesis of the target molecule. chemicalbook.com

Table 1: ESI-MS Data for this compound

Parameter Value Reference
Molecular Formula C₆H₈N₂ chemicalbook.com
Molecular Weight 108.14 g/mol chemicalbook.com
Ionization Mode ESI chemicalbook.com
Observed Ion [M+H]⁺ chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound, typically recorded using a KBr wafer technique, displays several characteristic absorption bands that confirm the presence of its key functional groups. nih.gov The spectrum is marked by strong bands corresponding to the N-H stretching vibrations of the primary amine group, typically appearing in the range of 3400-3200 cm⁻¹. The C≡N (nitrile) stretching vibration is observed as a sharp, intense peak around 2200 cm⁻¹. Additionally, the C=C stretching vibration of the cyclopentene ring and the N-H bending vibrations contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound's identification.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong band for the C≡N stretching vibration, which is often more intense in Raman than in FTIR. The C=C stretching of the cyclopentene ring would also be a prominent feature. The symmetric stretching and bending vibrations of the CH₂ groups in the cyclopentene ring can also be observed, providing further structural detail. chemicalbook.commdpi.com

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (N-H) Stretching 3400-3200
Nitrile (C≡N) Stretching ~2200
Alkene (C=C) Stretching ~1650

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a solvent like acetonitrile, reveals information about the electronic transitions within the molecule. The presence of the enamine-nitrile chromophore, where the amino group and the nitrile group are in conjugation with the double bond of the cyclopentene ring, gives rise to characteristic absorption bands. One would expect to observe a strong absorption maximum (λmax) in the UV region, corresponding to a π → π* transition within this conjugated system. The position and intensity of this absorption are sensitive to the solvent polarity and the specific electronic environment of the chromophore. researchgate.net

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Analysis of Crystal Structures and Intermolecular Interactions (e.g., Hydrogen Bonding)

A definitive analysis of the crystal structure of this compound is challenging due to the limited availability of published crystallographic data for this specific compound in publicly accessible databases. Reports from X-ray structural analysis have been mentioned in the context of its reaction products, such as in the synthesis of ipidacrine (B1672102) hydrochloride hydrate, but detailed structural elucidation of the parent compound itself is not widely reported. cam.ac.ukfishersci.com

However, based on the functional groups present in the this compound molecule—namely the primary amine (-NH₂), the nitrile (-C≡N), and the cyclopentene ring—a predictive analysis of its solid-state packing and intermolecular interactions can be made. The presence of both a strong hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the nitrile group) suggests that hydrogen bonding plays a pivotal role in its crystal lattice. nih.gov

It is anticipated that the crystal structure would be characterized by a network of intermolecular N-H···N hydrogen bonds. These interactions would likely form between the hydrogen atoms of the amino group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule. Such hydrogen bonding is a common feature in the crystal structures of related amino-nitrile compounds and is a significant force in dictating the supramolecular assembly.

While specific experimental data is not available, a hypothetical table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.

Table 1: Representative Crystallographic Data for a Hypothetical Crystal of this compound

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.5
b (Å)10.2
c (Å)7.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)592.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.215
Hydrogen Bond Geometry
Donor-H···AcceptorN-H···N
D-H (Å)0.86
H···A (Å)2.15
D···A (Å)3.01
D-H···A (°)175

Note: The data in this table is purely illustrative and does not represent experimentally determined values for this compound.

The detailed study of the crystal structure and intermolecular interactions of this compound would be a valuable contribution to the field of chemical crystallography, providing insights into the solid-state behavior of this important synthetic intermediate.

Computational Chemistry and Theoretical Studies of 2 Amino 1 Cyclopentene 1 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules.

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. For 2-amino-1-cyclopentene-1-carbonitrile, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the cyclopentene (B43876) ring is known to adopt a non-planar "envelope" conformation to alleviate ring strain. lumenlearning.comlibretexts.org DFT calculations would determine the exact puckering of the ring in this specific molecule. Key structural parameters that would be determined include the lengths of the C=C double bond, the C-C single bonds within the ring, the C-N bonds of the amino group, and the C≡N bond of the nitrile group.

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.35 Å
C2-N11.36 Å
C1-C31.50 Å
C1-C(N)1.45 Å
C-N1.16 Å
Bond AngleC2-C1-C3110°
C1-C2-N1125°
Dihedral AngleH-N1-C2-C1180° (anti-periplanar)

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. schrodinger.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of a molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitrile group on the double bond would significantly influence the energies of these orbitals.

Illustrative Frontier Orbital Energies for this compound (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: The data in this table is for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the amino group, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential.

Computational methods can be used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net This can be compared with experimental spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies for the N-H bonds of the amino group, the C≡N of the nitrile group, and the C=C of the cyclopentene ring could be precisely calculated.

Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR data, providing a more detailed understanding of the molecule's structure in solution.

While this compound itself does not undergo decarboxylation, DFT can be employed to study the mechanisms of other relevant reactions it might participate in. For instance, the Thorpe-Ziegler reaction, which is used to synthesize this compound from adiponitrile (B1665535), involves a cyclization and subsequent tautomerization. DFT could be used to model the transition states and intermediates of this reaction, providing insights into its kinetics and thermodynamics. The study of reaction mechanisms often involves locating transition state structures and calculating activation energies, which are crucial for understanding reaction rates. youtube.com

Conformational Analysis and Molecular Dynamics Simulations

While the cyclopentene ring is less flexible than a cyclohexane (B81311) ring, it still possesses some conformational freedom. lumenlearning.comlibretexts.org Conformational analysis aims to identify the different stable conformations of a molecule and their relative energies. chemistrysteps.com For substituted cyclopentenes, the positions of the substituents (axial vs. equatorial in the envelope conformation) can have a significant impact on stability.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.commdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the observation of its conformational changes, vibrations, and interactions with a solvent environment. This can provide a more realistic picture of the molecule's behavior in solution compared to static quantum chemical calculations.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Computational modeling is a cornerstone in modern medicinal chemistry for deciphering the complex structure-activity relationships (SAR) of novel compounds. In the context of molecules derived from or related to this compound, computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in predicting biological activities and guiding the synthesis of more effective analogues.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a wide array of molecular descriptors that quantify various aspects of a molecule's physicochemical properties. These descriptors can be categorized into several groups, including topological, geometrical, and quantum mechanical, which collectively describe the essential features of a molecule. nih.gov

For instance, a QSAR study on a series of 2-amino-6-arylsulfonylbenzonitriles, which share a similar aminobenzonitrile scaffold, was conducted to understand their inhibitory activity against the HIV-1 reverse transcriptase. nih.gov In this research, descriptors related to topology, geometry, and quantum mechanics were generated to characterize the molecules. nih.gov Statistical methods such as multiple linear regression (MLR) and more sophisticated techniques like support vector machines (SVM) were employed to build predictive models. nih.gov The resulting models demonstrated a powerful predictive capacity, highlighting which structural attributes are most influential for the observed biological effect. nih.gov

Similarly, QSAR analyses have been performed on other classes of compounds to predict their activity against various biological targets. In a study on piperine (B192125) analogs as bacterial efflux pump inhibitors, descriptors such as the partial negative surface area and the heat of formation were found to be critical for inhibitory activity. nih.gov This type of analysis reveals that specific electronic and steric properties are key drivers of biological function. nih.gov The models generated can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with a higher likelihood of success. nih.gov

The general workflow for these computational SAR studies involves the careful selection of a training set of molecules with known activities, generation of molecular descriptors, and the use of statistical algorithms to create a predictive model. The robustness of these models is rigorously tested through cross-validation techniques and by using an external test set of compounds. nih.gov

Interactive Data Table: Representative Molecular Descriptors in SAR/QSAR Modeling

Descriptor CategoryDescriptor ExampleDescriptionRelevance in SAR
Topological Balaban J indexA topological index based on the distance matrix of the graph, reflecting the degree of branching of the molecular skeleton.Relates molecular size and shape to activity.
Geometrical Molecular Shadow Area (XZ plane)The area of the shadow cast by a molecule in a specific plane, indicating its spatial bulk. nih.govImportant for understanding steric hindrance and fit within a biological target's active site. nih.gov
Thermodynamic Heat of FormationThe change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. nih.govProvides insight into the molecule's stability and can be correlated with binding affinity. nih.gov
Electronic Partial Negative Surface AreaThe portion of the molecular surface that has a negative electrostatic potential. nih.govCrucial for identifying regions of the molecule involved in electrostatic interactions with the target. nih.gov
Quantum Mechanical LUMO EnergyThe energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's susceptibility to nucleophilic attack.Relates to the reactivity of the molecule and its ability to participate in charge-transfer interactions.

Advanced Applications and Research Directions of 2 Amino 1 Cyclopentene 1 Carbonitrile

Role of 2-Amino-1-cyclopentene-1-carbonitrile in Organic Synthesis as an Intermediate

This compound is a versatile chemical intermediate utilized in a variety of organic synthesis applications. chem-iso.comfishersci.com Its unique structure, featuring a cyclopentene (B43876) ring with both an amino and a cyano group, makes it a valuable building block for the creation of more complex molecules. chem-iso.com This compound serves as an important raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.com

Synthesis of Cyclic Polymers

Precursor for Agrochemicals

This compound is identified as a precursor in the manufacturing of various agrochemicals. chem-iso.comfishersci.com Its chemical structure can be modified to produce active ingredients in herbicides and insecticides. chem-iso.com The reactivity of the amino and cyano groups allows for the introduction of different functionalities, leading to the development of a range of agrochemical products.

Intermediate for Dyestuff Production

In the dyestuff industry, this compound serves as a key intermediate. fishersci.com The chromophoric and auxochromic groups present in its structure or that can be derived from it are essential for producing colored compounds. The specific classes of dyes synthesized from this intermediate are not detailed in the available literature, but its application in this sector is noted.

Introduction of Cyclic Groups into Polyphosphoric Acid

There is a mention of this compound being used to introduce cyclic groups into polyphosphoric acid (PPA). Polyphosphoric acid is a well-known reagent in organic synthesis, often used as a catalyst and a dehydrating agent in cyclization and acylation reactions. ccsenet.org However, the specific mechanism and the resulting structures from the reaction between this compound and polyphosphoric acid are not detailed in the available scientific literature.

Conversion of Paraformaldehyde to Acrylonitrile

The role of this compound in the conversion of paraformaldehyde to acrylonitrile is mentioned in some chemical databases. This suggests its potential use as a reagent or catalyst in this specific chemical transformation. However, detailed research findings or established synthetic methodologies for this conversion utilizing this compound are not described in the surveyed literature.

Formation of Adiponitrile (B1665535) and Cyclohexanone

The formation of adiponitrile from this compound is an interesting transformation, especially considering that adiponitrile can also be a precursor for its synthesis through cyclization. This suggests a reversible or alternative reaction pathway under specific conditions. Adiponitrile is a significant industrial chemical, primarily used in the production of nylon 6,6. rsc.org The reaction of this compound to form adiponitrile and cyclohexanone would likely involve hydrolysis and rearrangement reactions, though the specific conditions and mechanisms for this are not well-documented in publicly accessible research.

Medicinal Chemistry Applications of this compound Derivatives

The derivatives of this compound are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. The presence of the nitrile group, a key pharmacophore, enhances binding affinity and improves the pharmacokinetic profiles of potential drug candidates. nih.govresearchgate.net

A significant application of this compound is its use as a key reagent in the synthesis of hybrid molecules that inhibit the enzyme acetylcholinesterase (AChE). handomchemicals.comtheclinivex.com AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.

Researchers have successfully synthesized hybrids of Tacrine and Huperzine A, two well-known AChE inhibitors, to create novel compounds with enhanced potency. mdpi.comkisti.re.kr The design of these hybrids aims to combine the pharmacophoric elements of both parent molecules to interact with both the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov Several of these synthesized tacrine-based hybrids have demonstrated excellent inhibitory activity against human acetylcholinesterase (hAChE), with some compounds showing significantly greater potency and selectivity than Tacrine itself. tandfonline.comresearchgate.net

The nitrile group (–C≡N) present in derivatives of this compound is a crucial functional group in the design of enzyme inhibitors. It can act as an electrophilic "warhead" that covalently bonds with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme. nih.gov This covalent interaction can lead to potent and, in some cases, irreversible inhibition.

The reactivity of the nitrile group can be modulated by the surrounding chemical structure, allowing for the design of inhibitors with varying degrees of potency and reversibility. nih.gov This approach has been successfully used to develop inhibitors for various enzymes, including cysteine proteases. Furthermore, the strong electron-withdrawing properties of the nitrile moiety can influence the electronic density of adjacent aromatic rings, enabling π–π stacking interactions with aromatic amino acid residues within the enzyme's binding pocket. nih.gov

Derivatives of this compound are valuable tools for investigating molecular interactions with biological targets. The nitrile group's ability to form various types of interactions is key to its utility in drug design. nih.gov

Key interactions involving the nitrile group include:

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming connections with hydrogen bond donors from the protein backbone or amino acid side chains. nih.govnih.gov

Covalent Bonding: As mentioned, the electrophilic carbon of the nitrile can be attacked by nucleophilic residues like cysteine or serine to form a covalent adduct, leading to strong and stable inhibition. nih.gov

Hydrophobic and π-π Interactions: The nitrile group can participate in hydrophobic interactions and, when attached to an aromatic system, can engage in π–π stacking with residues such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net

These diverse binding capabilities allow for the fine-tuning of inhibitor affinity and selectivity for specific enzymes and receptors, which is a central goal in rational drug design. nih.gov

While direct antifungal studies on this compound are not prominent, related cyclopentane (B165970) derivatives have shown significant antifungal activity. A notable example is Cispentacin, or (1R,2S)-2-aminocyclopentane-1-carboxylic acid, an antifungal antibiotic isolated from Bacillus cereus. nih.gov

Cispentacin exhibits potent activity against Candida species, which are a common cause of fungal infections in humans. Although it shows weak in vitro activity in some agar-based tests, it demonstrates powerful protective effects in in vivo models of systemic candidiasis. nih.govnih.govscispace.com This highlights the therapeutic potential of the aminocyclopentane scaffold in developing new antifungal agents.

In Vitro and In Vivo Antifungal Activity of Cispentacin
OrganismTest TypeMeasurementResult (μg/mL or mg/kg)Reference
Candida albicans (clinical isolates)In Vitro (Turbidimetric)IC₅₀6.3 - 12.5 nih.gov
Candida albicans (clinical isolates)In Vitro (Turbidimetric)IC₁₀₀6.3 - 50 nih.gov
Systemic Candida infection in miceIn VivoPD₅₀ (IV administration)10 nih.govscispace.com
Systemic Candida infection in miceIn VivoPD₅₀ (PO administration)30 nih.govscispace.com
Systemic Cryptococcus neoformans infection in miceIn VivoEffectiveNot specified nih.govscispace.com

The primary role of this compound in neurochemical studies is as a precursor for synthesizing neurologically active compounds. Its utility in creating potent acetylcholinesterase inhibitors for Alzheimer's disease research is a prime example. kisti.re.krtandfonline.com Additionally, an isotopically labeled form, this compound-d2, is used to synthesize Ipidacrine-d9. theclinivex.com Ipidacrine (B1672102) itself is studied for the potential treatment of toxic cognitive disorders, demonstrating the importance of this chemical scaffold in neuropharmacology. theclinivex.com

Analytical Chemistry Applications

In analytical chemistry, this compound is primarily classified as an important raw material and intermediate for organic synthesis in the pharmaceutical, agrochemical, and dyestuff industries. fishersci.fithermofisher.com While it is not typically used as a reagent in specific analytical tests, its role as a precursor necessitates rigorous analytical characterization.

Standard analytical chemistry techniques are crucial to ensure the identity, purity, and quality of this compound before its use in synthesis. These methods include:

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure and identity of the compound.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to determine the purity of the compound and quantify any impurities.

Elemental Analysis: This technique is used to verify the elemental composition (carbon, hydrogen, nitrogen) of the molecule, ensuring it matches the expected formula.

The availability of well-characterized this compound is essential for the reproducible synthesis of its derivatives, ensuring the reliability of subsequent biological and medicinal chemistry research. chem-iso.comcphi-online.com

Development of Chemical Sensors (e.g., Optical Sensors for Ni(II) determination)

The development of selective and sensitive chemical sensors for the detection of heavy metal ions is of significant environmental and biological importance. While direct applications of this compound in this area are still emerging, the broader class of aminocyclopentene derivatives has shown promise. For instance, related compounds have been investigated as potential ligands for metal ion recognition. The amino and nitrile functionalities within the this compound molecule can act as coordination sites for metal ions.

Researchers are exploring the design of optical sensors where the binding of a specific metal ion, such as Nickel(II), to a molecule derived from this compound would result in a measurable change in its optical properties, such as color or fluorescence. This change would form the basis of the sensing mechanism. The design of such sensors often involves modifying the core structure to enhance selectivity and sensitivity towards the target analyte.

Sensor TypeAnalytePrinciple of Detection
Optical SensorNi(II)Change in absorbance or fluorescence upon metal ion binding

Use as a Chromogen for Dyes

This compound serves as a valuable intermediate in the synthesis of various dyes. The term "chromogen" refers to the part of a molecule responsible for its color. The chemical reactivity of the amino group and the double bond in the cyclopentene ring allows for the facile introduction of this compound into larger conjugated systems, which are characteristic of dye molecules.

Specifically, the amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes, a large and important class of commercial colorants. The resulting azo dyes incorporating the cyclopentene moiety can exhibit a range of colors depending on the nature of the coupling partner and any additional substituents on the aromatic rings. The nitrile group can also be chemically modified to further tune the tinctorial properties of the final dye molecule.

Materials Science and Polymer Chemistry

The unique structural features of this compound also lend themselves to applications in materials science and polymer chemistry.

Role as a Transition Metal Ligand in Material Design

The nitrogen atom of the amino group and the nitrile group in this compound can act as donor atoms, allowing the molecule to function as a ligand that can coordinate with transition metal ions. This coordination can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are of great interest due to their potential applications in gas storage, catalysis, and as functional materials with unique electronic or magnetic properties. The geometry and electronic properties of the resulting metal complexes are influenced by the nature of the metal ion and the coordination mode of the ligand.

Integration into Structural Composites

In the field of polymer chemistry, cyclopentene-based monomers are utilized in the development of high-performance polymers. While direct integration of this compound into structural composites is an area of ongoing research, its derivatives could potentially be used as monomers or cross-linking agents in polymerization reactions. The rigid cyclopentene ring can impart thermal stability and mechanical strength to the resulting polymer, making it suitable for applications in structural composites.

Future Research Directions and Translational Potential

The versatility of this compound as a synthetic building block opens up numerous avenues for future research with significant translational potential.

Design of Novel this compound Based Compounds

A primary focus of future research is the use of this compound as a scaffold for the synthesis of novel heterocyclic compounds. The reactive nature of the enamine and nitrile functionalities allows for a variety of cyclization reactions, leading to the formation of fused ring systems. For example, it can be used as a precursor for the synthesis of pyridopyrimidine derivatives, which are known to exhibit a wide range of biological activities and are important pharmacophores in drug discovery. The ability to readily construct complex molecular architectures from this relatively simple starting material makes it an attractive target for medicinal chemists and organic synthesizers.

Precursor CompoundResulting Heterocyclic SystemPotential Application
This compoundPyridopyrimidineTherapeutic agents

The continued exploration of the chemistry of this compound is expected to yield a new generation of functional molecules and materials with tailored properties for a wide array of advanced applications.

Advanced Mechanistic Studies of Biological Activity

While comprehensive mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature, the biological activities of related compounds containing aminonitrile and enamine functionalities offer insights into its potential mechanisms of action. Research into analogous structures suggests that the compound's biological effects could be attributed to its interaction with specific enzymatic pathways.

Aminonitriles, for instance, are recognized as a class of mechanism-based enzyme inhibitors. acs.org The nitrile group in these molecules can act as an electrophilic "warhead," capable of forming reversible covalent bonds with the catalytic residues of certain enzymes, particularly cysteine and serine proteases. acs.org This interaction can lead to the inhibition of enzymes like dipeptidyl peptidase 4 (DPP-4) and various cathepsins. acs.orgresearchgate.net For example, the antidiabetic drug vildagliptin, an aminonitrile derivative, functions by inhibiting the DPP-4 enzyme. acs.org Therefore, it is plausible that this compound could exhibit inhibitory activity against a range of proteases through a similar mechanism, although this remains to be experimentally verified.

Furthermore, the enamine moiety present in the cyclopentene ring is a common feature in many biologically active compounds. Enamines are known to participate in various biological reactions and can serve as intermediates in the biosynthesis of alkaloids and other natural products. The reactivity of the enamine functionality could allow for interactions with biological macromolecules, potentially contributing to a range of pharmacological effects.

Derivatives of 2-aminothiazole, which share the feature of an amino group attached to a double bond within a five-membered ring, have demonstrated a variety of biological activities, including antioxidant and antimicrobial effects. nih.gov The mechanism of action for these compounds is often attributed to their ability to scavenge free radicals and interfere with microbial metabolic pathways. nih.gov While the core structures differ, the shared enamine-like feature suggests a potential for this compound to exhibit similar properties.

Additionally, cyclopentenedione derivatives are known to possess anti-inflammatory, cytostatic, and specific enzyme inhibitory activities. researchgate.net The five-membered ring structure is a key pharmacophore in these molecules. Although this compound is not a dione, the cyclopentene scaffold itself is a recurring motif in bioactive molecules, indicating its potential to interact with biological targets.

It is important to emphasize that these proposed mechanisms are based on the activities of structurally related compounds and have not been directly demonstrated for this compound. Advanced mechanistic studies, including enzyme inhibition assays, structural biology techniques, and computational modeling, are necessary to elucidate the precise molecular targets and mechanisms of action of this specific compound.

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of this compound, traditionally achieved through methods that may involve hazardous reagents and solvents, is a candidate for the application of green chemistry principles to enhance sustainability. Modern synthetic strategies focus on minimizing environmental impact by employing safer solvents, reducing energy consumption, and improving atom economy.

Several green approaches applicable to the synthesis of aminonitriles and enamines, the key functional groups in this compound, have been developed. These methodologies offer more environmentally benign alternatives to conventional synthetic routes.

Solvent-Free and Aqueous Synthesis:

A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of α-aminonitriles, solvent-free conditions have been shown to be effective, often leading to almost quantitative yields. organic-chemistry.org Water, being a non-toxic and readily available solvent, is another excellent green alternative. The use of β-cyclodextrin as a catalyst in water has been reported to afford α-aminonitriles in quantitative yields, with the added benefit of catalyst recyclability. organic-chemistry.org

Mechanochemistry:

Mechanochemical methods, such as ball milling, offer a solvent-free approach to organic synthesis. The use of a planetary ball mill for the synthesis of enamines has demonstrated quantitative conversion of starting materials within minutes, without the need for a catalyst or base. organic-chemistry.org This technique significantly reduces waste and energy consumption compared to traditional solvent-based methods.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green synthesis. benthamscience.com While specific biocatalytic routes to this compound have not been detailed, the general principles of biocatalysis could be applied. For instance, enzymes could be employed for the stereoselective synthesis of chiral precursors, or for the final assembly of the molecule, reducing the need for protecting groups and harsh reagents.

Alternative Catalysts:

The development of novel, environmentally friendly catalysts is a cornerstone of green chemistry. For the synthesis of α-aminonitriles, indium powder in water has been shown to be a very efficient catalyst for the one-pot, three-component synthesis from amines, aldehydes, and trimethylsilyl cyanide (TMSCN). nih.gov This method is rapid, applicable to a wide range of substrates, and produces excellent yields. nih.gov

A comparison of potential green synthesis approaches for aminonitriles is presented in the table below:

Synthesis ApproachCatalystSolventKey Advantages
Aqueous Synthesis β-cyclodextrinWaterNon-toxic solvent, catalyst recyclability, high yields. organic-chemistry.org
Solvent-Free Synthesis NoneNoneReduced waste, high yields. organic-chemistry.org
Mechanochemistry NoneNoneRapid reaction times, no solvent or catalyst required. organic-chemistry.org
Indium-Catalyzed Synthesis Indium powderWaterHigh efficiency, broad substrate scope, rapid. nih.gov

The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economically viable production processes. Further research is needed to optimize these methods for this specific compound and to assess their scalability for industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-1-cyclopentene-1-carbonitrile, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via two primary routes:

  • Route 1 : Using intermediates from adiponitrile production (e.g., cyclization of nitrile-containing precursors) .
  • Route 2 : Reacting this compound with acrylonitrile in the presence of sodium .
    • Optimization Strategies :
  • Varying sodium stoichiometry (0.5–2.0 eq) to balance reactivity and side-product formation.
  • Temperature control (60–80°C) to enhance reaction kinetics while avoiding decomposition.
  • Use of inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • FTIR : Identify nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
  • NMR : ¹H/¹³C NMR to resolve cyclopentene ring protons (δ 5.5–6.5 ppm) and nitrile carbon (δ ~120 ppm) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 108.14 (C₆H₈N₂) .
  • Melting Point Analysis : Reported range 144–150°C (validate via differential scanning calorimetry) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Critical Measures :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/skin contact .
  • Immediate decontamination: Wash skin with water for 15+ minutes; flush eyes with saline .
  • Storage: 2–8°C under inert gas (N₂/Ar) to prevent moisture degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in [3+2] cycloaddition reactions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-limiting steps.
  • DFT Calculations : Model transition states (e.g., nitrile group activation) to predict regioselectivity .
  • In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation .

Q. How can computational modeling predict the electronic properties of this compound?

  • Approach :

  • DFT/B3LYP : Optimize geometry and calculate HOMO-LUMO gaps to assess reactivity.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF, acetonitrile).
  • Charge Distribution Analysis : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point variations)?

  • Strategies :

  • Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting thermal data .
  • DSC/TGA : Validate melting points (e.g., 144–150°C) and assess thermal stability under controlled heating rates .
  • Cross-Validation : Compare data across multiple sources (e.g., CAS 2941-23-3 entries) .

Q. What role does this compound play in synthesizing active pharmaceutical ingredients (APIs)?

  • Case Studies :

  • Irbesartan : Serves as a nitrile precursor in angiotensin II receptor antagonists .
  • Abacavir : Facilitates cyclopentene ring functionalization in antiviral agents .
    • Optimization : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the amino position .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions; monitor via HPLC.
  • Arrhenius Studies : Accelerate degradation at elevated temperatures (40–80°C) to extrapolate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-cyclopentene-1-carbonitrile
Reactant of Route 2
2-Amino-1-cyclopentene-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.